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Compound of Interest

Compound Name: 2-Propylbenzenesulfonamide

CAS No.: 146533-54-2

Cat. No.: B114953

Get Quote

The unambiguous structural confirmation of small molecule intermediates is a critical

checkpoint in chemical development and drug discovery.1 (CAS: 89840-63-1) is a versatile

synthetic scaffold whose reactivity is heavily dictated by the electron-withdrawing ortho-nitro

group. To rigorously confirm its structure, analytical scientists must employ orthogonal

spectroscopic techniques—primarily Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

This guide provides a comparative analytical framework, evaluating 2-nitro-N-

propylbenzenesulfonamide against its closely related analogs: 2-nitro-N-

methylbenzenesulfonamide and 2-nitro-N-(tert-butyl)benzenesulfonamide. By analyzing the

variance in spectral data across these derivatives, researchers can establish a robust, self-

validating system for structural elucidation.

Structural Relationships and Analytical Strategy
The structural differences among these sulfonamides are localized entirely to the N-alkyl

substituent. This localization allows for precise tracking of NMR chemical shifts and MS
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fragmentation patterns, while the aromatic core remains spectroscopically conserved.
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Caption: Structural relationships and precursor pathways for the target sulfonamide and

comparators.

Comparative Spectroscopic Data
To unambiguously identify 2-nitro-N-propylbenzenesulfonamide, its spectral signatures must be

contextualized against its analogs. The tables below summarize the quantitative diagnostic

data.

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
Data adapted from comparative synthesis literature[2].
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Compound
Aliphatic Protons
(δ, ppm)

Sulfonamide NH (δ,
ppm)

Aromatic Protons
(δ, ppm)

2-nitro-N-propyl-
0.91 (t, 3H), 1.55 (m,

2H), 3.01 (q, 2H)
5.30 (br s, 1H)

7.70–7.78 (m, 2H),

7.85–7.90 (m, 1H),

8.12–8.18 (m, 1H)

2-nitro-N-methyl- 2.80 (d, 3H) 5.22 (br s, 1H)

7.72–7.79 (m, 2H),

7.84–7.90 (m, 1H),

8.11–8.17 (m, 1H)

2-nitro-N-(tert-butyl)- 1.32 (s, 9H) 5.25 (br s, 1H)

7.66–7.76 (m, 2H),

7.85 (dd, 1H), 8.20

(dd, 1H)

Table 2: Diagnostic MS and IR Data
Data synthesized from general sulfonamide spectroscopic guidelines[2][3].

Compound
ESI-MS [M+Na]⁺
(m/z)

IR ν(S=O)
Asymmetric (cm⁻¹)

IR ν(S=O)
Symmetric (cm⁻¹)

2-nitro-N-propyl- 267 ~1340 ~1150

2-nitro-N-methyl- 239 ~1340 ~1150

2-nitro-N-(tert-butyl)- 281 ~1340 ~1150

Causality & Spectral Interpretation
Aromatic Deshielding (NMR): Across all three compounds, the aromatic proton adjacent to

the nitro group (C3-H) experiences severe deshielding due to the strong electron-

withdrawing inductive and resonance effects of the -NO₂ group. This pushes its signal

significantly downfield to ~8.12–8.20 ppm, distinguishing it from standard, un-nitrated

benzenesulfonamides[2][4][5].

Aliphatic Splitting Causality (NMR): The N-propyl chain exhibits a classic first-order coupling

system. The methylene group directly attached to the nitrogen (NCH₂) appears as a quartet

at 3.01 ppm because it couples with both the adjacent CH₂ protons and the NH proton. In
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stark contrast, the tert-butyl analog shows a massive 9-proton singlet at 1.32 ppm,

confirming the absence of vicinal protons[2].

Adduct Formation (MS): In Electrospray Ionization (ESI), sulfonamides readily form sodium

adducts [M+Na]⁺. The N-propyl derivative yields an m/z of 267, cleanly differentiating its

molecular formula (C₉H₁₂N₂O₄S) from the N-methyl (m/z 239) and N-tert-butyl (m/z 281)

analogs[2][6][7].

Orthogonal Analytical Workflow
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Caption: Orthogonal spectroscopic workflow for the self-validating structural confirmation of

sulfonamides.

Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems,

meaning the method contains internal checks to verify the integrity of the data generated.

Protocol 1: High-Resolution LC-MS Analysis
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Objective: Determine the exact mass to validate the molecular formula (C₉H₁₂N₂O₄S)[6][7].

Sample Preparation: Dissolve 1 mg of 2-nitro-N-propylbenzenesulfonamide in 1 mL of LC-

MS grade methanol. Dilute 1:100 in 50% Methanol/Water containing 0.1% Formic Acid.

System Calibration (Self-Validation Check): Infuse a standard tuning mix (e.g., Agilent ESI-L)

prior to the run. Causality: This ensures mass accuracy is calibrated to <5 ppm,

guaranteeing that the observed m/z is definitively linked to the target formula and not an

isobaric impurity.

Acquisition: Inject 2 µL onto a C18 column. Run a gradient from 5% to 95% Acetonitrile over

10 minutes. Operate the mass spectrometer in ESI positive mode.

Data Interpretation: Extract the chromatogram for m/z 245.05 (calculated for [M+H]⁺) and

m/z 267.04 (calculated for [M+Na]⁺). The presence of the sodium adduct alongside the

protonated molecular ion self-validates the molecular weight.

Protocol 2: Multi-Nuclear NMR Acquisition
Objective: Map the exact connectivity of the N-propyl chain and the ortho-substituted aromatic

ring.

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03%

v/v Tetramethylsilane (TMS). Transfer to a 5 mm high-precision NMR tube.

Instrument Setup (Self-Validation Check): Tune and match the probe on a 400 MHz NMR

spectrometer. Lock onto the deuterium signal of CDCl₃ and shim the magnetic field until the

TMS signal Full Width at Half Maximum (FWHM) is <1.0 Hz. Causality: A sharp TMS peak

validates magnetic field homogeneity, ensuring that the complex multiplet splitting of the N-

propyl group will be accurately resolved.

¹H NMR Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds. Causality: A

sufficient D1 ensures complete relaxation of all protons between pulses, allowing for

accurate integration values that perfectly match the 12 protons of the target molecule.

¹³C NMR Acquisition: Acquire 1024 scans with proton decoupling. Confirm the presence of

the diagnostic aliphatic carbons of the propyl chain (~11.2, 22.8, 45.1 ppm) and the highly
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deshielded aromatic carbon attached to the nitro group (~148 ppm)[2][5].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b114953/docs#structural-
confirmation-of-2-nitro-n-propylbenzenesulfonamide-a-comparative-analytical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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